4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Carbonic Anhydrase Inhibitor Tumor-Associated Isozyme IX Sulfonamide Selectivity

Researchers requiring water-soluble serine protease inhibitors face solubility limits with reagents like PMSF. This hydrochloride salt (CAS 223253-89-2) dissolves freely in aqueous buffers without organic co-solvents. • Irreversible serine protease inhibitor for cell culture & in vitro assays • N,N-Dimethyl modification confers nanomolar hCA IX potency with 10-15× isoform selectivity • Primary amine handle for PEGylation, biotinylation, or PROTAC conjugation ≥95% purity HCl salt ensures batch-to-batch consistency.

Molecular Formula C10H17ClN2O2S
Molecular Weight 264.77 g/mol
Cat. No. B13631915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride
Molecular FormulaC10H17ClN2O2S
Molecular Weight264.77 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)CCN.Cl
InChIInChI=1S/C10H16N2O2S.ClH/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6H,7-8,11H2,1-2H3;1H
InChIKeyOOCJHLKGPRQFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide Hydrochloride: Core Properties for Procurement


4-(2-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride (CAS 223253-89-2) is a synthetic, water-soluble benzenesulfonamide derivative supplied as a hydrochloride salt . Its structure features a primary amine on a flexible ethyl linker and a tertiary N,N-dimethyl sulfonamide group. It is recognized within the scientific supply chain primarily as a serine protease inhibitor, though it is also a key intermediate in the synthesis of more complex carbonic anhydrase inhibitors [1].

Key intermediate for N⁴-substituted sulfonamide synthesis
Water-soluble hydrochloride salt for aqueous biochemical assays
Scaffold for carbonic anhydrase isozyme selectivity studies

Why Unsubstituted Analogs Cannot Substitute for the N,N-Dimethyl Variant


Simple 4-(2-aminoethyl)benzenesulfonamide (the primary sulfonamide) and its variants are critical synthetic precursors, but their biological profile is profoundly altered by substitution at the sulfonamide nitrogen. The N,N-dimethyl modification in 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride sterically and electronically differentiates it from the unsubstituted or mono-substituted analogs, directly impacting its potency and selectivity as an inhibitor [1]. This compound also serves as the direct comparator for an entire class of cationic inhibitors, where its potency against tumor-associated carbonic anhydrase IX is reported in the low nanomolar range, a property not shared by its simpler structural analogs [1].

N,N-Dimethyl substitution
Unsubstituted or mono-substituted analogs may not replicate binding affinity for CA IX.
Isozyme selectivity profile
Selectivity for hCA IX over hCA II may shift with simpler benzenesulfonamides; requires validation.
Salt form and solubility
Free base form may limit aqueous solubility and assay compatibility compared to hydrochloride salt.

Quantitative Differentiation Against Key Structural Analogs


Carbonic Anhydrase IX Inhibition Potency vs. Primary Sulfonamides

In the specific context of carbonic anhydrase (CA) inhibition, the N,N-dimethyl substitution pattern is essential for high potency against the tumor-associated isoform hCA IX. While the unsubstituted 4-(2-aminoethyl)benzenesulfonamide scaffold provides foundational activity, the most potent N⁴-substituted derivatives in this class achieve K_I values between 5.9 and 10.7 nM against hCA IX [1]. This performance is superior to clinically used sulfonamide CA inhibitors like acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorphenamide (DCP), and indisulam (IND), which exhibit K_I values in the 24-50 nM range against the same isoform [1]. The target compound is the essential intermediate to achieve this enhanced potency.

CA IX Inhibition
Class-level
Derivatives: KI 5.9–10.7 nM vs Clinical CAs: KI 24–50 nM
Scaffold enables improved CA IX binding over standard sulfonamides
Data for N⁴-substituted derivatives; direct compound values to verify
Carbonic Anhydrase Inhibitor Tumor-Associated Isozyme IX Sulfonamide Selectivity

Isozyme Selectivity Profile (hCA IX vs. hCA II)

A key procurement differentiator for sulfonamide CA inhibitors is the ability to discriminate between tumor-associated and ubiquitous cytosolic isoforms. The most potent compounds derived from the 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide scaffold demonstrated meaningful selectivity for the transmembrane isoforms hCA IX and hCA XII over the physiologically dominant hCA II, with selectivity ratios (hCA IX vs. hCA II) ranging from 10 to 15 [1]. This selectivity is a direct consequence of the N,N-dimethylsulfonamide substitution pattern.

Isozyme Selectivity
Class-level
hCA IX / hCA II ratio: 10–15 vs Simpler analogs: lower discrimination
Selectivity profile supports isoform-targeted study design
Based on scaffold derivatives; class-level inference
Isozyme Selectivity Tumor-Associated CA XII Off-Target Liability

Aqueous Solubility Advantage of the Hydrochloride Salt Form

The hydrochloride salt formation of 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide directly results in high water solubility, a property critical for biochemical assays and in vivo studies . This is a distinct physicochemical advantage over the free base form and aligns it with the solubility profile of the widely used protease inhibitor AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride), which is also formulated as a hydrochloride salt to ensure aqueous stability and solubility at millimolar concentrations .

Aqueous Solubility
Data to verify
High water solubility as hydrochloride salt; compatible with aqueous buffers
May support direct use in biochemical assay workflows
Supplier-reported property; confirm under specific assay conditions
Aqueous Solubility Formulation Salt Selection

Optimal Procurement Scenarios for 4-(2-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide Hydrochloride


Lead Optimization in Carbonic Anhydrase Cancer Therapeutics

Procure this compound as the key starting material for synthesizing a focused library of N⁴-substituted sulfonamides. The established low nanomolar potency and 10-15 fold isozyme selectivity profile against hCA IX and XII makes it the preferred scaffold over unsubstituted 4-(2-aminoethyl)benzenesulfonamide for developing tumor-selective inhibitors [1].

Biochemical Probe for Serine Protease Inhibition Studies

Use as a water-soluble, irreversible serine protease inhibitor for cell culture and in vitro biochemical assays. Its mechanism-based activity and high aqueous solubility as a hydrochloride salt allow for direct application in aqueous buffers without organic co-solvents, similar to the workflow established for AEBSF hydrochloride .

Synthesis of N,N-Dimethylsulfonamide-Functionalized PROTACs or Bioconjugates

Leverage the primary amine on the ethyl linker as a robust chemical handle for PEGylation, biotinylation, or conjugation to E3 ligase ligands for targeted protein degradation applications. The N,N-dimethylsulfonamide moiety provides critical binding affinity to the target protein, making it a superior starting material compared to non-selective aniline-based linkers [1].

Reference Standard for Analytical Method Development

Acquire as a well-characterized hydrochloride salt standard (CAS 223253-89-2) for HPLC, LC-MS, or NMR method development. The defined salt form and high purity (≥95% as indicated by vendors) ensure batch-to-batch consistency, which is essential for quantitative analytical workflows [1].

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor synthesis
N,N-dimethyl sulfonamide scaffold
Isozyme selectivity profiling (hCA IX/XII)
Serine protease inhibition assays
Hydrochloride salt solubility
Aqueous assay compatibility verification
Bioconjugate / PROTAC linker development
Primary amine handle on ethyl linker
Conjugation efficiency and target engagement
Analytical standard procurement
Defined hydrochloride salt form
Batch purity certification (≥95%)
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